![molecular formula C9H13BrO2 B12839780 1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one CAS No. 88888-28-2](/img/structure/B12839780.png)
1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-methoxybicyclo[222]octan-2-one is an organic compound characterized by a bicyclic structure with a bromine atom and a methoxy group attached to the octane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one typically involves the bromination of 4-methoxybicyclo[2.2.2]octan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the bicyclic structure can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.
Major Products
Substitution: Formation of 4-methoxybicyclo[2.2.2]octan-2-one derivatives with different functional groups.
Oxidation: Formation of 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Formation of 4-methoxybicyclo[2.2.2]octan-2-ol.
Aplicaciones Científicas De Investigación
1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxy group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-methylbicyclo[2.2.2]octane
- 1-Methoxy-4-methylbicyclo[2.2.2]octane
- 1-Bromo-4-hydroxybicyclo[2.2.2]octan-2-one
Uniqueness
1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one is unique due to the presence of both a bromine atom and a methoxy group on the bicyclic structure. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in synthetic chemistry and biological research.
Propiedades
Número CAS |
88888-28-2 |
|---|---|
Fórmula molecular |
C9H13BrO2 |
Peso molecular |
233.10 g/mol |
Nombre IUPAC |
1-bromo-4-methoxybicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H13BrO2/c1-12-8-2-4-9(10,5-3-8)7(11)6-8/h2-6H2,1H3 |
Clave InChI |
QSSKRBOYHJJXKZ-UHFFFAOYSA-N |
SMILES canónico |
COC12CCC(CC1)(C(=O)C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


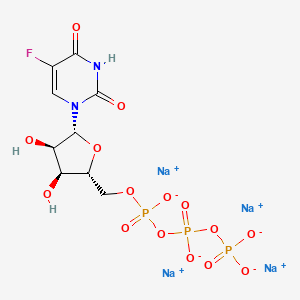

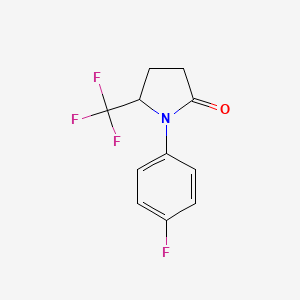
![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)

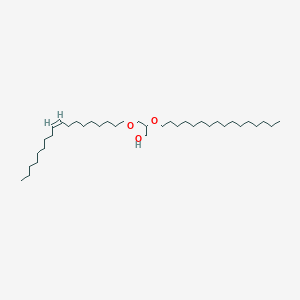
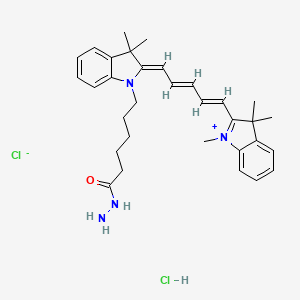


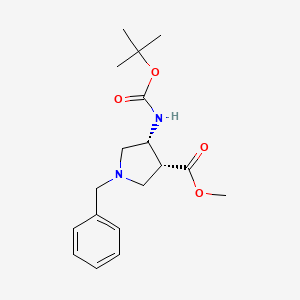
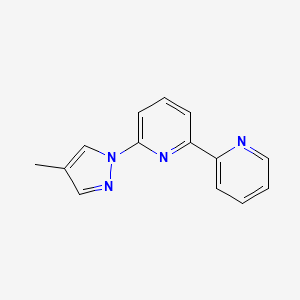
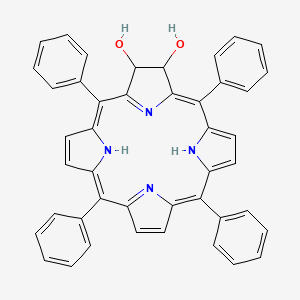
![2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine](/img/structure/B12839765.png)
![3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid](/img/structure/B12839774.png)
